1H-Azireno[2,3-a]indolizine
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Overview
Description
1H-Azireno[2,3-a]indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The compound’s structure consists of a fused aziridine and indolizine ring system, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1H-Azireno[2,3-a]indolizine can be achieved through various synthetic routes. One common method involves the cyclization of 2-(pyridin-2-yl)acetonitrile with selenium dioxide . Another approach includes the use of radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy . Industrial production methods often involve the use of transition metal-catalyzed reactions and oxidative coupling strategies .
Chemical Reactions Analysis
1H-Azireno[2,3-a]indolizine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
Cycloaddition: Cycloaddition reactions with olefins and other unsaturated compounds are also common.
Major products formed from these reactions include various substituted indolizines and aziridines, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Azireno[2,3-a]indolizine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Azireno[2,3-a]indolizine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to the disruption of DNA replication and cell division in cancer cells . The compound’s planar electronic structure also facilitates its interaction with biological macromolecules .
Comparison with Similar Compounds
1H-Azireno[2,3-a]indolizine can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its fused ring system, which provides distinct chemical reactivity and biological activity compared to other nitrogen-containing heterocycles.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and functional materials
Properties
CAS No. |
245447-88-5 |
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Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1H-azirino[2,3-a]indolizine |
InChI |
InChI=1S/C8H6N2/c1-2-4-10-5-6-8(9-6)7(10)3-1/h1-5,9H |
InChI Key |
AIKMRTXZNROLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN2C=C1)N3 |
Origin of Product |
United States |
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